molecular formula C24H27NO4 B15195497 Ancistrocongoline A CAS No. 455255-21-7

Ancistrocongoline A

Cat. No.: B15195497
CAS No.: 455255-21-7
M. Wt: 393.5 g/mol
InChI Key: GWJJRDKEDFSIDL-ZIAGYGMSSA-N
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Description

Ancistrocongoline A is a naphthylisoquinoline alkaloid isolated from the leaves of the Ancistrocladus liana, a plant native to the rainforests of the Central region of the Democratic Republic of the Congo. This compound belongs to a unique class of natural products known for their diverse biological activities, including antiprotozoal, antileukemic, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:

    Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.

    Functional Group Modifications:

Industrial Production Methods

advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .

Chemical Reactions Analysis

Types of Reactions

Ancistrocongoline A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.

    Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.

    Medicine: Studied for its antileukemic properties and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Ancistrocongoline A is part of a broader class of naphthylisoquinoline alkaloids, which includes compounds such as:

    Ancistrolikokines: Known for their antiausterity activities against pancreatic cancer cells.

    Mbandakamines: Exhibiting pronounced activities against malaria and African sleeping sickness.

    Ikelacongolines: Displaying antiprotozoal properties .

Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

455255-21-7

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol

InChI

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1

InChI Key

GWJJRDKEDFSIDL-ZIAGYGMSSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Origin of Product

United States

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